1-Piperazinebutanamine CAS number and properties
1-Piperazinebutanamine CAS number and properties
The following technical guide details the chemical identity, synthesis, and pharmacological applications of 1-Piperazinebutanamine (CAS 103315-50-0). This document is structured for researchers in medicinal chemistry and process development.
The "Privileged Linker" in CNS Drug Discovery
Executive Summary
1-Piperazinebutanamine (CAS 103315-50-0) is a diamine scaffold characterized by a piperazine ring mono-substituted with a butylamine chain.[1][2][3][4] In medicinal chemistry, it serves as a critical bifunctional linker , primarily used to connect pharmacophores in the design of G-Protein Coupled Receptor (GPCR) ligands. Its structural flexibility and dual nitrogen basicity allow it to span the orthosteric and allosteric binding sites of dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors, making it a cornerstone in the synthesis of "bitopic" ligands and azapirone-class anxiolytics.
Chemical Identity & Physicochemical Properties[1][5][6][7][8][9]
The compound consists of a secondary amine (piperazine N4) and a primary amine (butyl chain), offering distinct reactivity profiles for orthogonal functionalization.
| Property | Data |
| Chemical Name | 1-Piperazinebutanamine |
| CAS Number | 103315-50-0 |
| Synonyms | 1-(4-Aminobutyl)piperazine; 4-(1-Piperazinyl)butylamine |
| Molecular Formula | C₈H₁₉N₃ |
| Molecular Weight | 157.26 g/mol |
| SMILES | NCCCCN1CCNCC1 |
| InChI Key | IHSYSTDBWJQALB-UHFFFAOYSA-N |
| Physical State | Viscous liquid or low-melting solid (hygroscopic) |
| Predicted pKa | ~9.8 (Piperazine NH), ~10.7 (Primary NH₂) |
| Boiling Point | ~250°C (at 760 mmHg) |
| Density | 0.94 ± 0.05 g/cm³ |
Synthesis & Manufacturing Methodologies
The synthesis of 1-Piperazinebutanamine requires strategies to prevent polymerization (due to multiple nucleophilic sites). Two primary routes are employed in process chemistry: the Nitrile Reduction Route (scalable) and the Gabriel Synthesis Route (high purity).
Synthetic Pathways Diagram[12]
Caption: Figure 1. Dual synthetic pathways for 1-Piperazinebutanamine. Route A is preferred for cost-efficiency; Route B prevents over-alkylation.
Detailed Methodology (Route A: Nitrile Reduction)
This route is preferred for large-scale production due to atom economy.
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N-Alkylation:
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Reactants: Piperazine (5.0 eq) + 4-Chlorobutyronitrile (1.0 eq).
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Conditions: Reflux in Acetonitrile (MeCN) or Toluene with Potassium Carbonate (K₂CO₃) for 12–16 hours.
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Rationale: A large excess of piperazine is strictly required to prevent the formation of the bis-alkylated byproduct (N,N'-di(cyanobutyl)piperazine).
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Workup: Filter salts, distill off solvent, and remove excess piperazine via vacuum sublimation or water wash (if product is extracted into DCM).
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Reduction:
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Catalytic Hydrogenation: Raney Nickel or Palladium on Carbon (Pd/C) under H₂ pressure (50 psi) in Methanolic Ammonia.
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Alternative: Lithium Aluminum Hydride (LiAlH₄) in dry THF (0°C to Reflux) for laboratory scale.
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Purification: The crude amine is purified via vacuum distillation or converted to the hydrochloride salt (3HCl) for crystallization.
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Applications in Drug Discovery[13][14]
1-Piperazinebutanamine is a "privileged structure" in neuropharmacology. It acts as a spacer that dictates the binding affinity and selectivity profiles of drugs targeting monoamine receptors.
The "Spacer" Concept in GPCR Ligands
In the design of antipsychotics and anxiolytics, the distance between the protonatable nitrogen (binding to Asp3.32 in the receptor) and the aromatic tail (interacting with hydrophobic pockets) is critical.
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Butyl Chain (n=4): Optimal for spanning the distance between the orthosteric binding site and the secondary binding pocket in D3 dopamine receptors and 5-HT1A serotonin receptors .
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Selectivity: Modifying the chain length from ethyl (n=2) to butyl (n=4) often shifts affinity from D2 to D3/5-HT1A subtypes.
Case Studies: Azapirones and Antipsychotics
While many drugs use an aryl-piperazine, the butyl-amine linker derived from this scaffold is mechanistically identical.
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Buspirone (Buspar): Uses a butyl linker connecting a pyrimidinyl-piperazine to a spiro-imide.
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Gepirone & Tandospirone: Utilize the same 4-carbon spacer logic.
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Brexpiprazole (Rexulti): A D2 partial agonist where the linker connects a piperazine to a quinolinone core.
Experimental Protocol: Derivatization
Protocol: Coupling 1-Piperazinebutanamine to a Carboxylic Acid (Amide Formation) Use this protocol to attach a pharmacophore to the primary amine while leaving the secondary piperazine amine available for later functionalization (via orthogonal protection).
Reagents:
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1-Piperazinebutanamine (1.0 mmol)
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Carboxylic Acid Scaffold (0.9 mmol)
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HATU (1.1 mmol)
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DIPEA (3.0 mmol)
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DMF (anhydrous, 5 mL)
Procedure:
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Activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Stir at room temperature (RT) for 5 minutes. Add HATU. Stir for 15 minutes to form the activated ester.
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Addition: Add 1-Piperazinebutanamine dropwise.
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Note: If selectivity is an issue (primary vs. secondary amine), the primary amine is generally more nucleophilic, but protecting the piperazine nitrogen (e.g., using 1-Boc-4-(4-aminobutyl)piperazine) is recommended for high yield.
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-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 157 - 18).
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Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.
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Validation: Verify structure via ¹H NMR. Look for the distinct multiplets of the butyl chain at δ ~1.5–2.5 ppm.
Handling & Safety (MSDS Highlights)
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Hazards: Corrosive (Skin Corr.[5] 1B), Causes severe eye damage (Eye Dam. 1). Harmful if swallowed.[5][6]
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Storage: Store under inert atmosphere (Nitrogen/Argon). The compound is hygroscopic and will absorb CO₂ from the air to form carbamates.
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Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
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PPE: Face shield, chemically resistant gloves (Nitrile), and lab coat. Handle only in a fume hood.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12260, 1-Piperazinebutanamine. Retrieved from [Link]
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Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 9. 5-HT1A receptor affinity of 1-(2-pyrimidinyl)piperazine derivatives.Journal of Medicinal Chemistry. [Link]
-
Capot Chemical. Technical Data Sheet: 1-Piperazinebutanamine.[2][7] Retrieved from [Link]
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Leopoldo, M., et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D3 receptor ligands.Journal of Medicinal Chemistry. [Link]
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